molecular formula C5H9BrO B3381351 3-Bromocyclopentan-1-ol CAS No. 227763-92-0

3-Bromocyclopentan-1-ol

Cat. No.: B3381351
CAS No.: 227763-92-0
M. Wt: 165.03 g/mol
InChI Key: NYSPEDOPWWKUSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromocyclopentan-1-ol is an organic compound with the molecular formula C₅H₉BrO It is a brominated derivative of cyclopentanol, characterized by the presence of a bromine atom attached to the third carbon of the cyclopentane ring

Synthetic Routes and Reaction Conditions:

    Bromination of Cyclopentanol: One common method for synthesizing this compound involves the bromination of cyclopentanol. This reaction typically uses bromine (Br₂) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl₄). The reaction proceeds under controlled conditions to ensure selective bromination at the desired position.

    Industrial Production Methods: Industrially, this compound can be produced through a similar bromination process, often scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, with careful control of temperature and reaction time to minimize by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction of this compound can yield cyclopentanol by removing the bromine atom. This reaction typically employs reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium hydroxide (NaOH) can replace the bromine with a hydroxyl group, forming cyclopentanol.

Common Reagents and Conditions:

    Oxidation: KMnO₄, CrO₃, acidic or basic conditions.

    Reduction: LiAlH₄, hydrogen gas (H₂) with a catalyst.

    Substitution: NaOH, other nucleophiles.

Major Products:

    Oxidation: Cyclopentanone, cyclopentanoic acid.

    Reduction: Cyclopentanol.

    Substitution: Cyclopentanol, other substituted cyclopentane derivatives.

Scientific Research Applications

3-Bromocyclopentan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Researchers study its effects on biological systems, particularly its interactions with enzymes and receptors.

    Industry: Used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 3-Bromocyclopentan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The hydroxyl group allows for hydrogen bonding, further affecting its interactions with biological molecules.

Comparison with Similar Compounds

    Cyclopentanol: Lacks the bromine atom, making it less reactive in certain chemical reactions.

    3-Chlorocyclopentan-1-ol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    Cyclopentanone: An oxidized form of cyclopentanol, lacking the hydroxyl group and bromine atom.

Uniqueness: 3-Bromocyclopentan-1-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields.

Properties

IUPAC Name

3-bromocyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO/c6-4-1-2-5(7)3-4/h4-5,7H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSPEDOPWWKUSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80493037
Record name 3-Bromocyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80493037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227763-92-0
Record name 3-Bromocyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80493037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromocyclopentan-1-ol
Reactant of Route 2
Reactant of Route 2
3-Bromocyclopentan-1-ol
Reactant of Route 3
3-Bromocyclopentan-1-ol
Reactant of Route 4
3-Bromocyclopentan-1-ol
Reactant of Route 5
3-Bromocyclopentan-1-ol
Reactant of Route 6
3-Bromocyclopentan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.